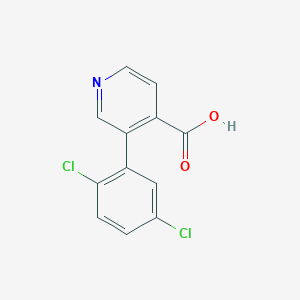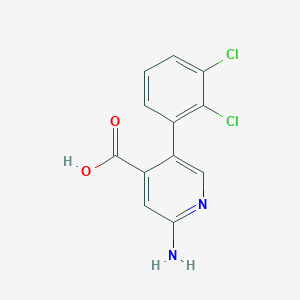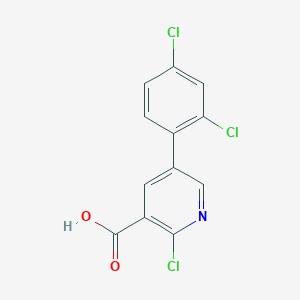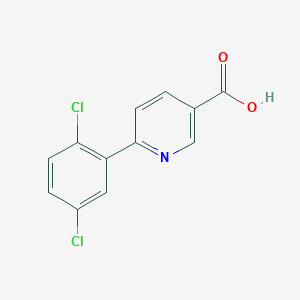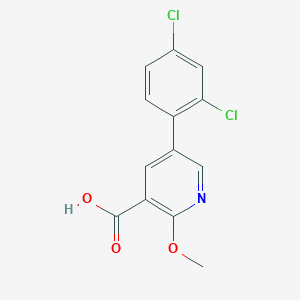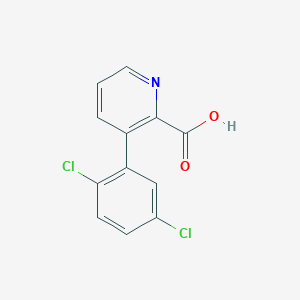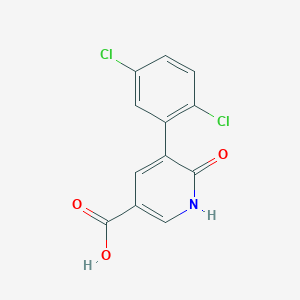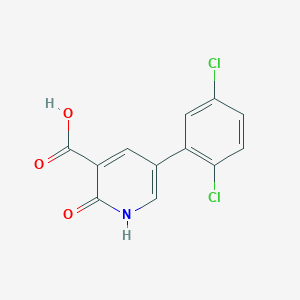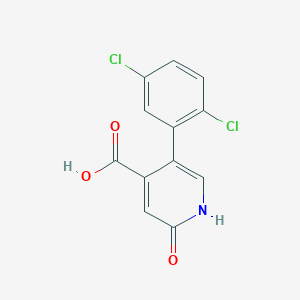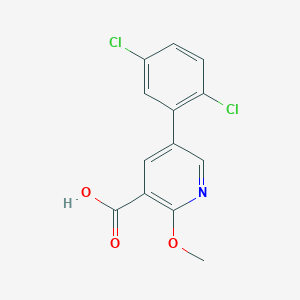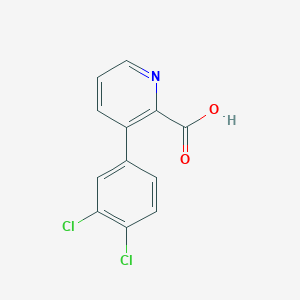
3-(3,4-Dichlorophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)picolinic acid (3,4-DCPPA) is an organic compound that is used in a variety of scientific research applications due to its unique properties. It is a white, crystalline solid that is insoluble in water and has a melting point of 143-146°C. 3,4-DCPPA is a key intermediate in the synthesis of a variety of aromatic compounds and has been used in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. It is also used in the synthesis of polymers, plastics, and resins. 3,4-DCPPA is an important reagent in organic synthesis, and its use in research has grown significantly in recent years.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)picolinic acid, 95% is not fully understood. It is believed to act as a proton donor, donating protons to molecules in the vicinity. This can lead to the formation of new bonds or the cleavage of existing bonds. Additionally, 3-(3,4-Dichlorophenyl)picolinic acid, 95% can act as a Lewis acid, accepting electrons from molecules in the vicinity. This can lead to the formation of new bonds or the cleavage of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dichlorophenyl)picolinic acid, 95% are not fully understood. It is believed to act as a proton donor, donating protons to molecules in the vicinity. This can lead to the formation of new bonds or the cleavage of existing bonds. Additionally, 3-(3,4-Dichlorophenyl)picolinic acid, 95% can act as a Lewis acid, accepting electrons from molecules in the vicinity. This can lead to the formation of new bonds or the cleavage of existing bonds.
Advantages and Limitations for Lab Experiments
3-(3,4-Dichlorophenyl)picolinic acid, 95% is a useful reagent for a variety of laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. Additionally, it is relatively non-toxic and is not considered to be a hazardous material. However, 3-(3,4-Dichlorophenyl)picolinic acid, 95% is insoluble in water and has a low solubility in most organic solvents, which can limit its use in certain laboratory experiments.
Future Directions
The future of 3-(3,4-Dichlorophenyl)picolinic acid, 95% research is promising. It has been used in a variety of scientific research applications, and its use is likely to continue to grow. Additionally, its use in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other specialty chemicals, is likely to increase. Additionally, research into the biochemical and physiological effects of 3-(3,4-Dichlorophenyl)picolinic acid, 95% is likely to continue, as is research into its mechanism of action. Finally, research into the advantages and limitations of 3-(3,4-Dichlorophenyl)picolinic acid, 95% for laboratory experiments is likely to continue, as is research into new and innovative applications for the compound.
Synthesis Methods
3-(3,4-Dichlorophenyl)picolinic acid, 95% is synthesized from 3,4-dichlorophenol (3,4-DCP). This is done by reacting 3,4-DCP with ethylenediamine in a two-step reaction. In the first step, the 3,4-DCP is converted to 3-ethylenediaminophenol. In the second step, the 3-ethylenediaminophenol is reacted with hydrochloric acid to form 3-(3,4-Dichlorophenyl)picolinic acid, 95%. This reaction is carried out in an aqueous medium and is usually carried out at a temperature of 80-90°C.
Scientific Research Applications
3-(3,4-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of aromatic compounds, including pharmaceuticals, dyes, and other specialty chemicals. It has also been used in the synthesis of polymers, plastics, and resins. 3-(3,4-Dichlorophenyl)picolinic acid, 95% is also used in the synthesis of a variety of other compounds, including biocides, herbicides, insecticides, and fungicides. Additionally, 3-(3,4-Dichlorophenyl)picolinic acid, 95% has been used in the synthesis of various peptides and peptidomimetics.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-4-3-7(6-10(9)14)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUGFLZVFQWNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

